N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
Overview
Description
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that features a thiadiazole ring, a propionamide group, and a 3,4-dimethoxyphenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with ethyl chloroacetate to form an intermediate. This intermediate undergoes further reactions with thiosemicarbazide and propionyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-N’-[2-[(3,4-dimethoxyphenethyl)amino]-5-(trifluoromethyl)phenyl]thiourea
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is unique due to its combination of a thiadiazole ring and a 3,4-dimethoxyphenethylamine moiety This structure provides it with distinct chemical and biological properties that are not found in similar compounds
Properties
IUPAC Name |
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-4-14(22)19-16-20-21-17(27-16)26-10-15(23)18-8-7-11-5-6-12(24-2)13(9-11)25-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYAPAHHAWDHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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